Hexamethyl-D18-disiloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(trideuteriomethyl)-[tris(trideuteriomethyl)silyloxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAIHBTYFGYIE-NBDUPMGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated Disiloxanes
Catalytic Hydrogen-Deuterium Exchange Approaches for Siloxanes
Catalytic H/D exchange is a prominent strategy for introducing deuterium (B1214612) into siloxane molecules. This approach leverages catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, which is often deuterium gas (D₂) or deuterium oxide (D₂O).
Precious metals have historically been the catalysts of choice for H/D exchange reactions in silanes and siloxanes due to their high activity. acs.orgnih.gov
Platinum: Platinum complexes, such as those with phosphine (B1218219) ligands, are effective catalysts for the deuteration of a variety of silanes under mild conditions (e.g., 60°C and 1 atm of D₂). acs.orgacs.org For instance, easily accessible phosphino-platinum(0) complexes can catalyze the deuteration of silanes in high yields. acs.orgacs.org The mechanism is thought to involve the formation of platinum(II) deuteride/hydride intermediates. acs.orgacs.org Platinum(IV) oxide has also been used to catalyze regioselective H-D exchange in arylsilanes using deuterium oxide under hydrothermal conditions. nih.gov
Rhodium: Cationic rhodium complexes have demonstrated high efficiency in the H/D exchange of silanes, achieving near-complete deuterium incorporation. acs.orgnih.gov In some cases, multiple loadings of D₂ are required for full deuteration. acs.orgnih.gov Mechanistic studies of rhodium-catalyzed silylation of arene C-H bonds suggest a catalytic cycle that involves the generation of a Rh(I)-silyl species followed by C-H activation. berkeley.eduacs.orgscite.ai This understanding is crucial for designing selective deuteration strategies.
Iridium: Iridium complexes have also been utilized for the H/D isotopic exchange of hydrosilanes with D₂. acs.orgnih.gov
The following table summarizes the performance of various precious metal catalysts in H/D exchange reactions of silanes.
| Catalyst System | Substrate(s) | Deuterium Source | Conditions | Deuterium Incorporation |
| Cationic Rhodium Complex | PhSiH₃, Ph₂SiH₂, Et₂SiH₂ | D₂ | - | ≥99% acs.orgnih.gov |
| Iridium Complex | Ph₂SiH₂ | D₂ | - | 95% acs.orgnih.gov |
| Pt(PEt₃)₃ or (dmpe)Pt(PEt₃)₂ | Et₃SiH, PhMe₂SiH, (EtO)₃SiH | D₂ | 60°C, 1 atm | High Yields (≥90%) acs.org |
| PtO₂ | Arylsilanes | D₂O | Hydrothermal | Regioselective nih.gov |
Driven by the high cost and low abundance of precious metals, research has increasingly focused on developing H/D exchange catalysts based on more earth-abundant elements like iron and nickel. acs.orgnih.govtu-darmstadt.de
Iron: Iron-β-diketiminato complexes have been successfully employed for the catalytic H/D exchange of primary, secondary, and tertiary siloxanes. acs.orgnih.govresearchgate.net These iron-based systems can achieve near-complete H/D exchange for a variety of hydrosilanes and hydrosiloxanes. acs.orgnih.gov Mechanistic investigations suggest that a monomeric iron-deuteride species is the active catalyst in this process. acs.orgnih.govresearchgate.net
Nickel: Nickel-based catalysts, particularly those with PBP-pincer ligands (PBP = bis(phosphino)boryl), have emerged as effective systems for the H/D exchange of primary, secondary, and tertiary silanes, as well as tertiary siloxanes. doi.orgnih.govacs.org These reactions can be carried out at room temperature with low catalyst loading. doi.orgnih.govacs.org Nickel nanoparticles stabilized by 1,2,3-triazolylidene ligands have also been shown to catalyze the selective H/D exchange in Si-H bonds using D₂ gas under mild conditions. csic.es
Below is a table highlighting the effectiveness of non-precious metal catalysts in silane (B1218182) deuteration.
| Catalyst System | Substrate(s) | Deuterium Source | Conditions | Deuterium Incorporation |
| Iron-β-diketiminato complexes | 1°, 2° silanes, 3° siloxanes | D₂ | - | Near-complete acs.orgnih.gov |
| (tBuPBP)NiH | 1°, 2°, 3° silanes, 3° siloxanes | D₂ | 25°C, 4 bar | 80-83% doi.org |
| Ni·MIC nanoparticles | Hydrosilanes | D₂ | 55°C, 1 bar | High and chemoselective csic.es |
Visible-light photocatalysis has surfaced as a green and efficient alternative for the deuteration of organosilicon compounds. researchgate.netrsc.orgsemanticscholar.orgresearchgate.net
Metal-Free Photocatalysis: A significant advancement is the use of metal-free organic photocatalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), for the deuteration of silanes using D₂O as the deuterium source. rsc.orgsemanticscholar.orgresearchgate.net This method is advantageous due to the low cost and ready availability of D₂O. rsc.orgsemanticscholar.org The reaction proceeds through a photoredox-catalyzed hydrogen atom transfer (HAT) mechanism involving a thiol co-catalyst. rsc.orgsemanticscholar.org
Ruthenium Nanoparticles: Ruthenium nanoparticles supported on γ-Al₂O₃ have been used to catalyze the H/D exchange of hydrosilanes and hydrosiloxanes under mild conditions. rsc.org A notable feature of this system is the in situ generation of deuterium gas from the electrolysis of D₂O. rsc.org
Mechanistic Understanding of Deuterium Incorporation Pathways in Siloxane Synthesis
The mechanism of deuterium incorporation is crucial for optimizing reaction conditions and achieving high isotopic enrichment.
Precious Metal Catalysis: For platinum-catalyzed reactions, the proposed mechanism involves the oxidative addition of the Si-H bond to the Pt(0) center to form a Pt(II) hydride complex. acs.orgacs.org This is followed by reductive elimination to release the deuterated silane. acs.orgacs.org In some cases, Pt(IV) intermediates are also implicated. acs.orgacs.org For rhodium catalysts, the cycle often involves the generation of a Rh(I)-silyl species which then activates a C-H or Si-H bond. berkeley.eduacs.orgscite.ai
Non-Precious Metal Catalysis: In iron-catalyzed systems, a monomeric iron-deuteride is believed to be the active species responsible for the H/D exchange. acs.orgnih.govresearchgate.net For nickel-catalyzed deuteration with PBP-pincer complexes, density functional theory (DFT) calculations suggest two feasible pathways: one involving silane activation assisted by the PBP ligand and another promoted by a nucleophilic Ni-hydride, with the latter being slightly more energetically favorable. doi.orgnih.gov
Photocatalysis: The visible-light-mediated deuteration of silanes using an organic photocatalyst and a thiol co-catalyst proceeds via a radical mechanism. rsc.orgsemanticscholar.orgresearchgate.net The photocatalyst, upon excitation, facilitates the formation of a thiyl radical. rsc.orgsemanticscholar.orgresearchgate.net This radical then abstracts a hydrogen atom from the silane to generate a silyl (B83357) radical, which is subsequently quenched by a deuterated thiol to yield the deuterated silane product. rsc.orgsemanticscholar.orgresearchgate.net
Advanced Strategies for Purification and Isotopic Enrichment of Deuterated Siloxanes
After synthesis, purification of the deuterated siloxane and determination of the isotopic enrichment are essential steps.
Purification: Standard chromatographic techniques, such as silica (B1680970) gel chromatography, are often employed to purify the deuterated products. assumption.edu Distillation can also be used, particularly for volatile siloxanes. researchgate.net
Isotopic Enrichment Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the level of deuterium incorporation.
¹H NMR: The disappearance or reduction in the intensity of the Si-H proton signal is a direct measure of deuteration. acs.orgdoi.org
²H NMR: The appearance of a signal in the deuterium NMR spectrum confirms the presence of deuterium. acs.org
²⁹Si NMR: The coupling of silicon-29 (B1244352) to deuterium (¹JSi-D) results in characteristic splitting patterns (e.g., a quintet for a SiD₂ group), providing definitive evidence of deuteration. acs.org
The choice of analytical technique can be influenced by the specific properties of the compound. For instance, in the analysis of methylated celluloses, using ¹³CH₃ as an internal isotope label was found to be superior to CD₃ when using gradient liquid chromatography-mass spectrometry (LC-MS) due to reduced mass fractionation effects. researchgate.net
Iii. Mechanistic Investigations and Kinetic Isotope Effects Kies in Siloxane Chemistry
Probing Reaction Mechanisms Using Deuterium (B1214612) Labeling
The introduction of deuterium into a molecule can significantly alter reaction rates without changing the fundamental chemical properties of the substance. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. By comparing the reaction rates of a deuterated compound like Hexamethyl-D18-disiloxane with its non-deuterated counterpart, chemists can gain insights into the transition states and intermediates that govern a chemical transformation.
Deuterium labeling is a powerful technique for identifying the rate-determining step of a reaction. If the bond to a deuterium atom is broken or formed in the slowest step of a multi-step reaction, a primary kinetic isotope effect will be observed, meaning the reaction will proceed at a different rate compared to the non-deuterated version. For instance, in reactions involving the cleavage of a C-H bond on the methyl group of a siloxane, the use of this compound would lead to a significantly slower reaction rate if this cleavage is part of the rate-determining step. This is because the greater mass of deuterium results in a lower vibrational frequency and a stronger C-D bond compared to a C-H bond.
Many chemical reactions proceed through highly reactive, short-lived species known as transient intermediates. rsc.org These intermediates are often difficult to detect directly due to their low concentrations and fleeting existence. rsc.org Deuterium labeling, as with this compound, can aid in the identification and characterization of these elusive species.
The presence of deuterium can influence the stability and reactivity of intermediates. For example, in reactions proceeding through carbocationic or other charged intermediates, the electron-donating ability of a C-D bond is slightly less than that of a C-H bond. This can lead to changes in the stability of the intermediate, which can be observed through spectroscopic methods or by analyzing the final product distribution. Mass spectrometry is a particularly useful tool in this context, as it can differentiate between deuterated and non-deuterated species based on their mass-to-charge ratio, providing direct evidence for the involvement of the labeled fragment in an intermediate. nih.gov
In some cases, the fragmentation of siloxane compounds under specific reaction conditions can lead to the formation of unexpected products. researchgate.net The use of isotopically labeled starting materials like this compound can help trace the origin of these fragments and piece together the complex reaction mechanism, including the characterization of any intermediate species involved. researchgate.net
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its chemical behavior. Deuterium labeling can be a valuable tool in stereochemical studies of organosilicon reactions. By introducing deuterium in a stereospecific manner, it is possible to track the stereochemical outcome of a reaction and infer the mechanism by which it proceeds.
For instance, in reactions involving the substitution at a silicon center, the use of a chiral, deuterated silane (B1218182) can reveal whether the reaction proceeds with retention or inversion of configuration. This information is crucial for understanding the geometry of the transition state and the nature of the attacking and leaving groups.
Furthermore, the development of methods for stereoselective deuteration, where deuterium is introduced into a specific position with a defined stereochemistry, is an active area of research. These techniques, often employing chiral catalysts, allow for the synthesis of highly specific isotopically labeled compounds that can be used to probe even the most subtle aspects of reaction mechanisms.
Quantitative Analysis of Primary and Secondary Kinetic Isotope Effects
While the qualitative observation of a KIE is informative, a quantitative analysis can provide deeper insights into the nature of the transition state. Kinetic isotope effects are categorized as either primary or secondary.
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position remote from the reacting center, yet still influences the reaction rate. wikipedia.org
The magnitude of a kinetic isotope effect can be predicted and rationalized using theoretical models. The most common framework is transition state theory, which relates the reaction rate to the properties of the reactants and the transition state. The KIE is primarily attributed to the difference in zero-point vibrational energies (ZPVE) between the isotopically substituted molecules in the ground state and the transition state. The heavier isotope generally has a lower ZPVE, leading to a higher activation energy and a slower reaction rate.
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting KIEs. acs.org By calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues, the expected KIE can be determined with a high degree of accuracy. acs.orgmdpi.com These theoretical calculations can help to distinguish between different possible reaction mechanisms by comparing the predicted KIEs with the experimentally observed values. mdpi.com
Below is an example of a data table that could be generated from computational studies, illustrating the predicted KIE for a hypothetical reaction involving this compound.
| Reaction Pathway | Predicted kH/kD |
| Mechanism A: C-H bond cleavage in rate-determining step | 6.8 |
| Mechanism B: Si-O bond cleavage in rate-determining step | 1.1 |
| Mechanism C: Concerted mechanism | 3.5 |
This table is for illustrative purposes and does not represent actual experimental data.
The experimental determination of KIEs typically involves measuring the reaction rates of both the deuterated and non-deuterated reactants under identical conditions. researchgate.net This can be achieved using a variety of analytical techniques, such as gas chromatography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry, to monitor the disappearance of reactants or the appearance of products over time. libretexts.org
The interpretation of the experimentally determined KIE value provides crucial information about the reaction mechanism. A large primary KIE (typically kH/kD > 2) is strong evidence for the breaking of a bond to the labeled atom in the rate-determining step. The magnitude of the KIE can also provide information about the geometry of the transition state. For example, a linear and symmetric transition state for a hydrogen transfer reaction is expected to exhibit a maximal KIE.
Secondary KIEs are generally smaller than primary KIEs (kH/kD is often close to 1) but can still be highly informative. wikipedia.org An inverse KIE (kH/kD < 1) can occur if the bonding at the labeled position becomes stiffer in the transition state compared to the reactant.
The following table presents hypothetical experimental data for the hydrolysis of Hexamethyldisiloxane (B120664), illustrating how KIEs can be used to probe the reaction mechanism.
| Reactant | Rate Constant (s⁻¹) | kH/kD |
| Hexamethyldisiloxane | 2.5 x 10⁻⁴ | 1.05 |
| This compound | 2.38 x 10⁻⁴ |
This table is for illustrative purposes and does not represent actual experimental data.
In this hypothetical example, the small KIE suggests that the C-H bonds of the methyl groups are not directly involved in the rate-determining step of the hydrolysis reaction.
Deuterium Exchange Pathways within Catalytic Cycles Involving Siloxanes
The incorporation of deuterium into siloxane frameworks is a pivotal process for mechanistic studies, providing invaluable probes for understanding reaction pathways through the kinetic isotope effect (KIE). nih.govacs.org Catalytic hydrogen/deuterium (H/D) exchange reactions have emerged as efficient methods for producing deuterated siloxanes, moving beyond traditional stoichiometric reagents that generate significant waste. nih.gov These catalytic cycles, often employing transition metals, facilitate the cleavage of robust Si-H bonds and their replacement with Si-D bonds, offering insights into the fundamental reactivity of siloxanes.
Research into these exchange pathways primarily focuses on the development of catalysts that can operate under mild conditions with high efficiency. Earth-abundant metals like iron and nickel have become the focus of sustainable catalytic H/D exchange processes. researchgate.netacs.org Mechanistic studies, combining experimental data with density functional theory (DFT) calculations, have elucidated plausible pathways for this transformation. acs.orgacs.org
A central feature of these catalytic cycles is the formation of a metal-deuteride intermediate. researchgate.net This species is proposed to be the active agent responsible for the H/D exchange. The general cycle involves the activation of a precatalyst, its reaction with a deuterium source (such as D₂ gas) to form the metal-deuteride, followed by the interaction with the hydrosiloxane substrate. acs.org The partially deuterated siloxane can re-enter the catalytic cycle multiple times until complete deuteration is achieved. acs.org
Iron-Catalyzed H/D Exchange
One prominent system involves the use of iron-β-diketiminato complexes as catalysts. acs.org These catalysts have demonstrated high efficacy in the H/D exchange of various primary and secondary silanes, as well as tertiary siloxanes. researchgate.netacs.org Mechanistic investigations suggest that a monomeric iron-deuteride species is the key intermediate responsible for the exchange. nih.gov The catalytic cycle is believed to be initiated by the dissociation of a dimeric iron-hydride complex, which then facilitates the H/D exchange with the siloxane substrate. acs.org Studies have shown that tertiary siloxanes can undergo H/D exchange with near-quantitative deuterium incorporation. nih.govacs.org
| Catalyst | Substrate | Deuterium Source | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Iron-β-diketiminato complex (1a) | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | D₂ | 98 | nih.govacs.org |
| Iron-β-diketiminato complex (1a) | Poly(methylhydrosiloxane) (B7799882) (PMHS) | D₂ | >99 (quantitative) | nih.govacs.org |
Nickel-Catalyzed H/D Exchange
Another effective system utilizes a nickel PBP-pincer complex (where PBP = bis(phosphino)boryl). acs.org This catalyst facilitates H/D exchange for a broad range of primary, secondary, and tertiary silanes, in addition to tertiary siloxanes, at room temperature. acs.org DFT calculations have been instrumental in probing the mechanism, identifying two viable reaction pathways with comparable energy barriers:
Ligand-Assisted Silane Activation: A pathway where the PBP ligand actively participates in the activation of the silane. acs.org
Nucleophilic Ni-Hydride Promotion: A pathway involving a nucleophilic nickel-hydride intermediate that promotes the H/D exchange. acs.org
While both pathways are considered feasible, theoretical calculations suggest a slight energetic preference for the route involving the nucleophilic Ni-hydride. acs.org This system also achieves high levels of deuterium incorporation for siloxane substrates.
| Catalyst | Substrate | Deuterium Source | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Nickel PBP-pincer complex (5) | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Benzene-d₆ | 99 | acs.org |
These catalytic approaches highlight the progress in understanding and controlling deuterium exchange pathways in siloxane chemistry. The elucidation of these mechanisms not only advances fundamental chemical knowledge but also provides a foundation for designing more efficient and selective catalysts for isotopic labeling. researchgate.netacs.org The ability to catalytically deuterate complex siloxanes like poly(methylhydrosiloxane) opens avenues for creating new materials and analytical standards. acs.org
Iv. Advanced Spectroscopic and Analytical Research Applications of Hexamethyl D18 Disiloxane
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in Hexamethyl-D18-disiloxane significantly alters its properties in an NMR experiment, making it a versatile compound for a range of specialized applications.
Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large, interfering solvent signals that would otherwise obscure the signals from the analyte. While not as common as solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), this compound can be used as a deuterated solvent in specific applications, particularly for non-polar analytes or in situations where the chemical shifts of common deuterated solvents would overlap with signals of interest. carlroth.comotsuka.co.jpcortecnet.com
In addition to its role as a solvent, this compound can serve as a chemical shift reference standard. huji.ac.iltcichemicals.com In NMR spectroscopy, chemical shifts are typically reported relative to a standard compound to ensure consistency and comparability of data across different instruments and experiments. bmrb.io Tetramethylsilane (B1202638) (TMS) is the universally recognized primary reference for ¹H and ¹³C NMR. However, secondary standards are often used for practical reasons. Hexamethyldisiloxane (B120664) (the non-deuterated form) is a known secondary standard, and its deuterated counterpart can be used similarly, especially in ²H NMR. tcichemicals.comresearchgate.net
Table 1: Properties of this compound Relevant to NMR Applications
| Property | Value |
|---|---|
| Molecular Formula | C₆D₁₈OSi₂ |
| Molecular Weight | 180.49 g/mol |
| Purity (Atom % D) | Typically ≥99% |
| Unlabelled CAS Number | 107-46-0 |
| Labeled CAS Number | 19108-55-5 |
Data sourced from LGC Standards and other chemical suppliers. lgcstandards.comlgcstandards.comlgcstandards.com
Deuterium is a quadrupolar nucleus (spin I=1), meaning it possesses a nuclear electric quadrupole moment. This property gives rise to a unique set of NMR characteristics that can be exploited to study molecular dynamics. The interaction of the deuterium quadrupole moment with the local electric field gradient (EFG) at the nucleus is a dominant relaxation mechanism. ox.ac.uknih.gov
In ²H NMR studies, the analysis of spectral lineshapes and relaxation times (T₁ and T₂) of deuterated compounds like this compound can provide detailed information about molecular motion. nih.govresearchgate.net The rate of quadrupolar relaxation is highly sensitive to the rate and nature of molecular tumbling. For instance, changes in temperature can lead to significant changes in the ²H NMR spectral features, such as the quadrupolar splitting and line width, reflecting a slowing down or speeding up of molecular dynamics. researchgate.net
The quadrupolar coupling constant (Cq), which is a measure of the strength of the interaction, can be determined from the ²H NMR spectrum and provides insights into the electronic environment of the deuterium nucleus. nih.gov Studies on deuterated molecules, including siloxanes, have utilized these principles to investigate phenomena such as the dynamics of polymer backbones and side chains. umass.edu
Isotopic labeling, particularly with deuterium, is a powerful technique for simplifying complex NMR spectra and for probing specific sites within a molecule. zobio.comsigmaaldrich.com By selectively replacing protons with deuterons, the corresponding signals in the ¹H NMR spectrum disappear, which can aid in signal assignment. Conversely, the appearance of signals in the ²H NMR spectrum confirms the position of the deuterium label. magritek.com
The use of this compound, or more broadly, the incorporation of its deuterated methyl groups into larger molecules, allows researchers to study the structure and dynamics of those specific molecular regions. nih.gov For example, in studies of large biomolecules like proteins or nucleic acids, where ¹H spectra are often crowded and difficult to interpret, specific deuteration can help to resolve ambiguities and provide clearer structural information. mdpi.comisotope.com Furthermore, techniques like ²H-¹H correlation spectroscopy can be used to link the deuterium and proton signals, providing powerful constraints for structure determination. chemrxiv.org
Mass Spectrometry (MS) in Isotopic Trace and Mechanistic Studies
The known mass difference between deuterium and protium makes this compound an excellent internal standard and tracer in mass spectrometry.
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantitative analysis. alfa-chemistry.comscribd.com It involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. nist.gov this compound, with its 18 deuterium atoms, serves as an ideal internal standard for the quantification of its non-deuterated analog, hexamethyldisiloxane, or other related siloxanes. mdpi.com
The process involves measuring the ratio of the ion intensity of the deuterated standard to the non-deuterated analyte. Since the amount of the standard is known, the amount of the analyte in the original sample can be precisely calculated. nih.gov This method is particularly powerful because it compensates for sample loss during preparation and variations in instrument response.
In tracer studies, isotopically labeled compounds are used to follow the metabolic or chemical fate of a molecule. nih.govnih.gov For instance, if this compound were used in a chemical reaction or a biological system, the presence of its deuterated fragments in resulting products, as detected by MS, would provide a clear pathway of its transformation.
In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The resulting pattern of fragments, known as a mass spectrum, serves as a molecular fingerprint. tutorchase.comlibretexts.org The study of fragmentation patterns is crucial for structural elucidation. libretexts.org
By comparing the mass spectrum of this compound with that of its non-deuterated counterpart, researchers can gain detailed insights into the fragmentation mechanisms of siloxanes. researchgate.net The mass shifts of the fragments due to the presence of deuterium help to identify which parts of the molecule are retained in each fragment. For example, a fragment containing one deuterated methyl group will have a mass that is 3 Daltons higher than the corresponding fragment from the non-deuterated compound.
Research on the fragmentation of siloxanes has identified various pathways, including bond cleavages and rearrangements. researchgate.netresearchgate.net The use of deuterated analogs like this compound is instrumental in confirming these proposed mechanisms by tracking the location of the deuterium atoms in the fragment ions. science.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆D₁₈OSi₂ | lgcstandards.comlgcstandards.com |
| Accurate Mass | 180.2026 | lgcstandards.comlgcstandards.comlgcstandards.com |
| InChIKey | UQEAIHBTYFGYIE-NBDUPMGQSA-N | spectrabase.com |
This table provides fundamental mass spectrometry data for the specified compound.
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and dynamics of compounds. nih.gov When applied to isotopically labeled molecules like this compound, it provides profound insights into the effects of mass changes on molecular vibrations, which are fundamental to understanding chemical bonding and structure. edurev.inlibretexts.org
Analysis of Isotope Effects on Vibrational Modes and Molecular Fingerprints
The substitution of hydrogen with its heavier isotope, deuterium, in this compound ((CD₃)₃Si-O-Si(CD₃)₃) results in predictable and significant changes in its vibrational spectrum compared to its non-deuterated counterpart, Hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃). This phenomenon, known as the kinetic isotope effect, arises because the frequency of a molecular vibration is inversely proportional to the reduced mass of the atoms involved. edurev.in Since deuterium has approximately twice the mass of hydrogen, vibrations involving the C-D bond occur at significantly lower frequencies than those involving the C-H bond. libretexts.org
The most dramatic effect is observed in the C-H stretching region. For Hexamethyldisiloxane, C-H stretching vibrations typically appear in the 2900–3000 cm⁻¹ range. In this compound, these are replaced by C-D stretching modes, which are shifted to a lower frequency, approximately in the 2100–2250 cm⁻¹ range. ustc.edu.cn This large shift effectively clears the C-H stretching region of the spectrum, which can be useful in studies where this region is of interest for other components in a mixture.
Table 1: Comparison of Key Vibrational Frequencies for Hexamethyldisiloxane and this compound
| Vibrational Mode | Hexamethyldisiloxane (Unlabeled) Approx. Frequency (cm⁻¹) | This compound Approx. Frequency (cm⁻¹) | Key Isotopic Effect |
|---|---|---|---|
| C-H/C-D Asymmetric/Symmetric Stretch | ~2960 / ~2905 | ~2210 / ~2100 | Large shift to lower frequency due to doubling of hydrogen mass. libretexts.org |
| CH₃/CD₃ Asymmetric/Symmetric Deformation (Bending) | ~1450 / ~1260 | ~1050 / ~970 | Significant shift to lower frequency due to increased mass. |
| Si-O-Si Asymmetric Stretch | ~1060 | Slightly lower (~1055) | Minor shift due to coupling with heavier -CD₃ groups. researchgate.net |
| Si-C Stretch | ~845 / ~760 | Slightly lower | Small shift due to increased mass of the methyl group. |
Conformational Analysis and Intermolecular Interactions in Deuterated Siloxanes
The Si-O-Si bond in disiloxanes is known for its flexibility, with a bond angle that can vary significantly depending on its chemical environment. researchgate.netuni-regensburg.de Vibrational spectroscopy is highly sensitive to such conformational changes. Isotopic labeling with deuterium is a subtle yet powerful technique used to investigate these structural nuances and the weak intermolecular forces that influence them. researchgate.net
By using this compound, researchers can isolate the vibrational signals of the siloxane from those of other hydrogen-containing molecules in a system. For instance, when studying the adsorption of siloxanes onto a hydroxylated surface (like silica), deuterating the siloxane allows the O-H stretching signals from the surface to be observed without interference from the siloxane's C-H signals. researchgate.net Conversely, studying a protonated siloxane on a deuterated surface would isolate the siloxane's signals.
This approach is crucial for analyzing weak intermolecular interactions, such as van der Waals forces, which are the primary forces governing the interaction between nonpolar siloxanes and various surfaces. researchgate.netuni-regensburg.de Subtle shifts in the vibrational frequencies of either the deuterated siloxane or the interacting species upon adsorption can provide evidence of these interactions and offer insights into the orientation and conformation of the adsorbed molecules. researchgate.net While strong hydrogen bonds are not formed by the siloxane itself, the flexible Si-O-Si linkage can adapt to surface topologies, and vibrational spectroscopy of its deuterated form helps in characterizing these conformational adjustments. uni-regensburg.de
Development of Advanced Analytical Methodologies Utilizing Deuterated Standards
In modern analytical chemistry, particularly for the detection of substances at very low concentrations, accuracy and precision are paramount. Isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry-based methods. lcms.czlumiprobe.com
Method Validation and Precision in Quantitative Trace Analysis
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. scioninstruments.comscioninstruments.com The purpose of the IS is to correct for the loss of analyte during sample preparation and for variations in instrument response. scioninstruments.com An ideal internal standard behaves identically to the analyte in every step of the analytical process (extraction, derivatization, injection, and ionization) but is still distinguishable from it. scioninstruments.com
This compound serves as an ideal IS for its non-deuterated analog and other similar short-chain siloxanes. Because the substitution of hydrogen with deuterium results in a negligible change in chemical properties like polarity and volatility, this compound co-elutes with the analyte during gas chromatography (GC) and experiences nearly identical extraction efficiencies and ionization suppression or enhancement in the mass spectrometer (MS) source. scioninstruments.commdpi.com However, due to its higher mass (180.2 g/mol vs 162.4 g/mol for the unlabeled compound), it is easily resolved by the mass spectrometer. lgcstandards.comnist.gov
Table 2: Role of this compound in Analytical Method Validation
| Validation Parameter | Improvement Provided by Deuterated Internal Standard |
|---|---|
| Precision/Repeatability | Corrects for random variations in injection volume and sample handling, significantly reducing the relative standard deviation (RSD) of replicate measurements. scioninstruments.com |
| Accuracy | Compensates for analyte loss during sample extraction and workup, and mitigates matrix effects, ensuring the calculated concentration is closer to the true value. lcms.cz |
| Linearity | Helps maintain a consistent response ratio across a wide range of concentrations, improving the linearity of the calibration curve. |
| Limit of Quantification (LOQ) | By improving the signal-to-noise ratio through the reduction of variability, it can help achieve lower and more reliable quantification limits. tandfonline.com |
Application in Ultra-Trace Analysis of Organosilicon Compounds in Complex Matrices
The detection and quantification of volatile organosilicon compounds, such as siloxanes, at ultra-trace levels (parts-per-billion or parts-per-trillion) is a significant challenge in complex matrices like environmental samples (water, air, soil), biogas, and biological fluids. google.comfrontiersin.orgscience.gov These matrices contain numerous other compounds that can interfere with the analysis, either by co-eluting with the target analytes or by causing matrix effects (suppression or enhancement of the analyte signal in the MS source). perkinelmer.com
The use of this compound (often abbreviated as L2-d18 in analytical literature) as an internal standard is a highly effective strategy to overcome these challenges. researchgate.netresearchgate.net For example, in the analysis of siloxanes in biogas, which is a complex mixture of methane, carbon dioxide, and various trace contaminants, L2-d18 is added to the sample prior to extraction and analysis by techniques like thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). researchgate.net Because L2-d18 behaves almost identically to the target siloxane analytes (e.g., D4, D5, L3) in this harsh matrix, it accurately corrects for variations in sample collection, extraction efficiency, and instrument performance. researchgate.net This allows for reliable quantification of siloxane contaminants down to the µg/m³ level, which is crucial for protecting energy conversion systems like gas engines and fuel cells from silica (B1680970) deposition. frontiersin.orgresearchgate.net
V. Theoretical and Computational Chemistry Studies on Deuterated Siloxanes
Quantum Chemical Calculations for Structural and Energetic Insights
Quantum chemical calculations are fundamental to predicting the geometric, energetic, and electronic properties of molecules with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy for studying systems like Hexamethyl-D18-disiloxane.
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving siloxanes. It is particularly effective for mapping potential energy surfaces, locating transition states, and calculating activation energies, thereby providing a clear picture of reaction pathways.
Research into the catalytic hydrogen/deuterium (B1214612) (H/D) exchange on silanes and siloxanes exemplifies the power of DFT. For instance, studies on iron-catalyzed H/D exchange have used DFT to suggest that a monomeric iron-deuteride species is the active catalyst. researchgate.netnih.gov These calculations can elucidate complex catalytic cycles, revealing that slow and reversible catalyst activation may compete with the primary silane (B1218182) deuteration reaction. nih.govacs.org Similarly, DFT calculations for nickel-catalyzed deuteration of silanes and siloxanes have identified multiple potential reaction pathways with comparable energy barriers, such as silane activation assisted by a PBP ligand (ΔG‡ = 24.1 kcal mol–1) and H/D exchange promoted by a nucleophilic Ni-hydride (ΔG‡ = 22.4 kcal mol–1). acs.orgdoi.org
For the parent molecule, disiloxane (B77578) (H₃Si-O-SiH₃), which serves as a model for the Si-O-Si linkage in this compound, DFT studies have been used to assess various exchange-correlation functionals. It was found that hybrid functionals like B3LYP and B3PW91 provide performance comparable to higher-level ab initio methods for predicting geometry and energetics, such as the crucial Si-O-Si bond angle. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets in Siloxane Studies
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | Augmented Correlation Consistent (AVQZ) | Geometry and energetics of disiloxane conformers. | researchgate.net |
| B3PW91 | Augmented Correlation Consistent (AVQZ) | Geometry and energetics of disiloxane conformers. | researchgate.net |
| Various | Not Specified | Mechanistic investigation of iron-catalyzed H/D exchange in siloxanes. | researchgate.netnih.gov |
Ab initio (Latin for "from the beginning") methods solve the electronic Schrödinger equation without empirical parameters, offering the potential for very high accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for obtaining precise energetic and spectroscopic data.
These high-accuracy calculations are crucial for validating experimental results and for predicting properties of molecules that are difficult to study in the lab. For example, in the study of H-atom abstraction from tetramethylsilane (B1202638) and its deuterated versions, CCSD(T) calculations were used to obtain high-level single-point energies to ensure the accuracy of the potential energy surface. acs.org Such precise calculations are essential for determining reliable reaction rate constants and kinetic isotope effects. acs.org
Furthermore, ab initio calculations are instrumental in predicting spectroscopic constants for deuterated species, which is vital for their identification in environments like the interstellar medium. By calculating the equilibrium geometry and rotational constants of a parent molecule and its deuterated isotopologue, researchers can predict the transition frequencies of the deuterated species with remarkable accuracy. nih.govaanda.org This predictive power has been demonstrated in studies comparing calculated and experimentally measured transition frequencies for deuterated molecules, where relativistic and quantum electrodynamics corrections can be included to achieve agreement within a few MHz. aps.org
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for CH₂DC₃N
| Parameter | Theoretical Value (MHz) | Experimental Value (MHz) |
|---|---|---|
| A (Rotational Constant) | 28557.9 | 28682.3458 |
| B (Rotational Constant) | 2005.8 | 2001.0711 |
| C (Rotational Constant) | 1978.7 | 1977.7947 |
This table illustrates the high accuracy of predicting spectroscopic constants for a deuterated molecule using computational methods. Data sourced from Cabezas et al. (2021). aanda.org
Molecular Dynamics Simulations of Deuterated Siloxane Systems and Their Interactions
While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are the method of choice for studying the collective behavior of thousands to millions of molecules over time. MD simulations model atoms as classical particles interacting through a "force field," which is a set of parameters and potential functions that describe the intra- and intermolecular forces.
For siloxane systems, including deuterated variants, MD simulations provide invaluable insights into bulk properties, interfacial phenomena, and interactions with other substances. core.ac.uk Researchers have developed numerous force fields to accurately model polysiloxanes like polydimethylsiloxane (B3030410) (PDMS), a polymer built from the same repeating unit as Hexamethyl-disiloxane. osti.govosti.gov These simulations can predict properties such as density, viscosity, and diffusion coefficients.
MD simulations are particularly powerful for studying interfaces. Atomistic simulations have been used to investigate the interaction of water with siloxane surfaces, revealing how water molecules compete for interaction sites and how their mobility is affected by the surface. acs.orgacs.org Other studies have used MD to understand the nonlinear elastic behavior and fracture characteristics of individual siloxane molecules, which is critical for materials design. ethz.ch Coarse-grained MD models, which group atoms into larger pseudo-atoms, have also been developed to study long-time dynamics and larger systems that are inaccessible to all-atom simulations. osti.gov
Table 3: Common Force Fields Used in Siloxane Molecular Dynamics Simulations
| Force Field | System Studied | Key Findings | Reference(s) |
|---|---|---|---|
| CHARMM36 | PDMS/PET Interface | Segregation of adhesion promoters (γ-GPS) at the interface. | rsc.org |
| TraPPE | Cyclic and Linear Siloxanes | Development of transferable force fields for vapor-liquid equilibrium properties. | osti.gov |
| ReaxFF | Polydimethylsiloxane (PDMS) | Investigation of fracture mechanisms and nonlinear elastic response. | ethz.ch |
Computational Modeling of Isotope Effects and Prediction of Spectroscopic Signatures
Computational modeling is essential for quantifying the effects of isotopic substitution, such as the replacement of hydrogen with deuterium in this compound. The primary influence of this substitution is the change in mass, which significantly affects molecular vibrations.
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. faccts.de Its origin is primarily the difference in zero-point energy (ZPE) between C-H and C-D (or Si-H and Si-D) bonds. The heavier deuterium atom leads to a lower vibrational frequency and thus a lower ZPE. faccts.de This difference in ZPE between the reactant and the transition state results in a different activation energy and, consequently, a different reaction rate. Computational chemistry can predict KIEs by calculating the vibrational frequencies of both the normal and deuterated reactants and transition states. faccts.deprinceton.edu
Computational methods are also used to predict how deuteration will alter a molecule's spectroscopic signature. The shift in vibrational frequencies is readily observable in infrared (IR) and Raman spectroscopy. For example, the C-H stretching frequency is significantly higher than the C-D stretching frequency, and this difference can be accurately calculated. oup.com Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be influenced by deuteration, and the chemical shifts of ²H nuclei are easily predicted from their ¹H counterparts. nih.gov This predictive capability is crucial for identifying deuterated compounds and interpreting experimental spectra. nih.gov
Table 4: Calculated Isotope Effects in a Model Reaction
| Parameter | H-abstraction | D-abstraction |
|---|---|---|
| Imaginary Frequency (cm⁻¹) | -1312.67 | -978.70 |
| Activation Free Energy (kJ·mol⁻¹) | 47.63 | 53.51 |
| Calculated kH/kD Ratio | 7.17 |
This table shows the calculated kinetic isotope effect for an H-atom abstraction reaction, demonstrating how computational methods quantify the rate change upon deuteration. Data sourced from the ORCA 6.0 Tutorials. faccts.de
Vi. Applications in Polymer Science and Advanced Materials Research
Insights into Siloxane Polymerization Mechanisms
Deuterated siloxanes like Hexamethyl-D18-disiloxane are instrumental in elucidating the intricate mechanisms of siloxane polymerization. Isotopic labeling allows for precise tracking of reactants, intermediates, and products, providing clarity on reaction kinetics and pathways.
Kinetic Studies of Ring-Opening and Condensation Polymerization of Siloxanes
The formation of polysiloxanes is primarily achieved through two major pathways: ring-opening polymerization (ROP) of cyclic siloxanes and condensation polymerization of silanols. unm.edugelest.com Kinetic studies are crucial for controlling the molecular weight and structure of the resulting polymer.
Ring-Opening Polymerization (ROP): This method typically involves the polymerization of strained cyclic monomers, such as hexamethylcyclotrisiloxane (D3), or less strained monomers like octamethylcyclotetrasiloxane (D4). researchgate.netresearchgate.netgelest.com The polymerization can be initiated by anionic or cationic catalysts. researchgate.netnih.gov Anionic ROP, often initiated by alkali metal hydroxides or organolithium compounds, proceeds via silanolate active centers. gelest.comresearchgate.net The rate of polymerization is significantly faster for strained rings like D3 compared to D4. researchgate.netgelest.com Kinetic investigations have shown that these reactions can be first-order with respect to both the monomer and the initiator. researchgate.netuni-rostock.de The use of this compound as a chain transfer agent or as a component in quenching studies allows for the precise determination of reaction rates and the influence of various reaction parameters through techniques like NMR spectroscopy, where the deuterium (B1214612) signal provides a clear marker. mdpi.comnih.gov
Condensation Polymerization: This process involves the reaction of silanol-terminated monomers or oligomers to form larger polysiloxane chains, with the elimination of a small molecule like water. unm.eduresearchgate.net The kinetics of hydrolysis (the formation of silanols from alkoxysilanes) and subsequent condensation are highly dependent on factors such as pH, water concentration, and the presence of catalysts. unm.eduresearchgate.net Studies utilizing deuterated water (D₂O) and deuterated solvents have been pivotal in following the hydrolysis and condensation steps, allowing researchers to distinguish between the reacting species and the solvent background. researchgate.netresearchgate.net By analogy, incorporating this compound into condensation systems would enable detailed tracking of specific siloxane units as they incorporate into the growing polymer network.
Table 1: Comparison of Polymerization Kinetic Parameters
| Parameter | Ring-Opening Polymerization (D3) | Condensation Polymerization |
| Reaction Order (Monomer) | Typically first-order researchgate.netresearchgate.net | Dependent on specific mechanism and conditions researchgate.net |
| Reaction Order (Initiator) | Often first-order or fractional order researchgate.netuni-rostock.de | Catalyst dependent (acid or base catalyzed) unm.edu |
| Key Influencing Factors | Ring strain, catalyst/initiator type, solvent, temperature researchgate.netgelest.comnih.gov | pH, water/silanol concentration, catalyst, solvent unm.eduresearchgate.net |
| Role of Deuteration | Tracing chain transfer and termination events | Following hydrolysis and condensation steps with D₂O researchgate.net |
Understanding Chain Transfer, Termination, and Equilibration Processes in Siloxane Polymerization
Beyond initiation and propagation, several other processes occur during siloxane polymerization that dictate the final polymer properties. This compound is a key molecule for studying these phenomena.
Chain Transfer: In these reactions, the growing polymer chain is terminated, but a new one is initiated by the transfer of a reactive site. Disiloxanes like hexamethyldisiloxane (B120664) can act as chain transfer agents (also known as "end-blockers" or "end-cappers") to control the molecular weight of the final polymer. gelest.comvt.edu By using the D18-labeled version, the incorporation of these end groups can be precisely quantified, providing data on the efficiency and kinetics of the chain transfer process. semanticscholar.org
Termination (Quenching): Polymerization is stopped by the addition of a quenching agent that deactivates the propagating chain ends. gelest.com For instance, in anionic ROP, chlorosilanes are often used to introduce stable, neutral end groups. gelest.comnih.gov Analyzing the end groups of a polymer synthesized using a deuterated quencher or a deuterated monomer pool provides direct evidence of the termination mechanism.
Equilibration: Siloxane bonds can be cleaved and reformed under polymerization conditions, leading to a redistribution of chain lengths and the formation of cyclic oligomers in addition to linear polymers. gelest.comgelest.com This "back-biting" process, where a propagating chain end attacks a siloxane bond on its own chain, leads to a thermodynamic equilibrium of rings and chains. gelest.com The use of this compound as an end-blocker allows researchers to follow its fragments as they are incorporated into different chains through equilibration, revealing the dynamics of bond rearrangement. gelest.comgoogle.comresearchgate.net
Surface Science and Interface Phenomena Utilizing Deuterated Precursors
The modification of surfaces using siloxane-based thin films is a major field of materials science. Deuterated precursors, particularly in plasma polymerization, are essential for probing the resulting surface structure and properties.
Plasma Polymerization of Hexamethyldisiloxane for Research into Surface Modification
Plasma-enhanced chemical vapor deposition (PECVD), commonly known as plasma polymerization, uses energy from a plasma to polymerize monomer vapors into thin, highly cross-linked films on a substrate. researchgate.netthierry-corp.com Hexamethyldisiloxane (HMDSO) is a widely used precursor for depositing organosilicon films. researchgate.netmdpi.com
The properties of these plasma-polymerized HMDSO (ppHMDSO) films can be tuned by adjusting process parameters such as energy input, gas flow rates, and the addition of other gases like oxygen or nitrogen. researchgate.netmdpi.comacs.org For example, using HMDSO alone under low energy input results in hydrophobic, polymer-like films resembling polydimethylsiloxane (B3030410) (PDMS). acs.org Conversely, adding oxygen to the plasma leads to the formation of more inorganic, hydrophilic silica-like (SiOₓ) coatings. acs.org These coatings are used for a variety of applications, including protective corrosion barriers, biocompatible layers, and surfaces with tailored wettability. researchgate.netthierry-corp.comscience.gov
Table 2: Properties of Plasma-Polymerized HMDSO Films
| Plasma Condition | Film Type | Key Characteristics | Water Contact Angle |
| HMDSO only | ppHMDSO (PDMS-like) | Hydrophobic, high carbon content, polymer-like acs.org | 75° - 102° acs.org |
| HMDSO + O₂ | ppSiOₓ (Silica-like) | Hydrophilic, low carbon content, inorganic acs.org | 50° - 72° acs.org |
| HMDSO + N₂ | Silicon oxynitride-like | Tailored refractive index, barrier properties thierry-corp.com | Varies with composition |
Elucidation of Surface Chemical Composition and Morphological Evolution via Deuterated Labeling
Determining the precise chemical structure and behavior of these thin films is challenging. Isotopic labeling provides a powerful solution. Using this compound as the precursor in plasma polymerization allows for enhanced analysis with techniques like secondary ion mass spectrometry (SIMS), where the deuterium provides a high-contrast signal against potential hydrogen contamination.
Furthermore, deuterated molecules can be used as probes to study the interaction of the film with its environment. For instance, neutron reflectometry studies have used deuterated water (D₂O) to investigate the penetration of water into ppHMDSO films. acs.org These experiments revealed that hydrophobic, PDMS-like films are largely impermeable to water, while more hydrophilic films show swelling. acs.org Similarly, exposing a siloxane surface to D₂O allows for the quantification of surface silanol (-SiOH) groups through deuterium exchange, which can be monitored by infrared spectroscopy. researchgate.netresearchgate.net This helps in understanding changes in surface chemistry over time or upon exposure to different conditions.
Research on Adhesion and Interfacial Interactions at Deuterated Siloxane-Modified Surfaces
The adhesive properties of a surface and its interactions with other materials are critically dependent on its surface chemistry and morphology. nih.govarxiv.org Modifying surfaces with siloxane films can dramatically alter adhesion. rsc.orgresearchgate.net For example, plasma-polymerized films can be used to promote the adhesion of cells for biomedical applications or to create low-adhesion surfaces. science.govnih.gov
Understanding the molecular-level interactions at the interface is key to designing materials with specific adhesive properties. The use of deuterated siloxane films in conjunction with surface-sensitive techniques provides a window into these interactions. Techniques like neutron scattering can probe the interface between a deuterated siloxane layer and another material, revealing details about molecular conformation and interpenetration. Studying the interaction of surfaces with deuterated solvents can reveal information about surface energy and hydrophobicity, which are key predictors of adhesion. acs.orgarxiv.org This fundamental understanding is crucial for developing advanced adhesives, biocompatible implants, and non-stick coatings. rsc.orgnih.gov
Development of Advanced Organosilicon Materials with Isotopic Labels
The incorporation of stable isotopes, such as deuterium (²H or D), into organosilicon compounds opens new avenues for the development of advanced materials with precisely tailored properties and functionalities. This compound, as a perdeuterated source of the fundamental disiloxane (B77578) unit, is a critical building block in this field. Its use allows for the creation of isotopically labeled polymers and materials, which serve as powerful tools for investigating material properties and dynamics at the molecular level.
The synthesis of polymers incorporating deuterated siloxane units from precursors like this compound leverages established methods of polysiloxane chemistry, adapting them for the inclusion of the isotopic label. These synthetic strategies are designed to control the polymer's architecture, molecular weight, and the precise placement of the deuterated units.
One primary method is the ring-opening polymerization (ROP) of deuterated cyclic siloxane monomers. These monomers can be synthesized using this compound as a starting material. The ROP process, typically catalyzed by acids or bases, allows for the formation of high-molecular-weight linear or branched polysiloxanes where the repeating units are isotopically labeled. researchgate.net
Another significant approach is the Piers-Rubinsztajn reaction , a catalyst-based method that involves the reaction of hydrosilanes with alkoxysilanes. mdpi.com This reaction is noted for its efficiency and ability to create specific polymer structures. mdpi.com By using deuterated precursors in this synthesis, researchers can produce precisely structured deuterated polysiloxanes. mdpi.com For example, a deuterated hydrosilane could be reacted with an alkoxysilane to yield a polymer with deuterium labels on the silicon-hydride derived moiety.
The creation of hybrid materials involves grafting these deuterated polysiloxane chains onto other organic polymers or inorganic substrates. mdpi.com Plasma polymerization of deuterated hexamethyldisiloxane can be employed to deposit thin, isotopically labeled polysiloxane films on various surfaces, creating functional coatings with unique properties that can be probed with high precision. mdpi.comresearchgate.net
The table below summarizes key synthetic routes for incorporating deuterated siloxane units into polymeric materials.
| Synthetic Method | Precursors | Typical Catalysts | Resulting Material | Key Advantages |
| Ring-Opening Polymerization (ROP) | Deuterated cyclic siloxanes (e.g., from this compound) | Acids, Bases | High molecular weight linear or branched deuterated polysiloxanes | Control over molecular weight and dispersity. researchgate.net |
| Piers-Rubinsztajn Reaction | Deuterated hydrosilanes, Alkoxysilanes | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Structurally precise deuterated polysiloxanes | High efficiency, avoids metal catalysts. mdpi.commcmaster.ca |
| Hydrosilylation | Deuterated vinyl-terminated siloxanes, Si-H functional compounds | Platinum-based catalysts (e.g., Karstedt's catalyst) | Cross-linked deuterated silicone networks and elastomers | Forms stable Si-C bonds, ideal for creating elastomers. dtu.dk |
| Plasma Polymerization | This compound | - | Deuterated polysiloxane thin films and surface coatings | Creates highly cross-linked, uniform films on various substrates. mdpi.comresearchgate.net |
This table provides an overview of common synthetic methods used to create polymers with deuterated siloxane units.
Deuterium labeling is an invaluable tool for elucidating the complex relationships between molecular structure, dynamics, and macroscopic material properties in organosilicon materials. By selectively replacing hydrogen with deuterium, researchers can "tag" specific parts of a polymer chain or network and track their behavior using a variety of analytical techniques without significantly altering the material's chemical properties. clearsynth.com
Neutron Scattering: This is one of the most powerful techniques enabled by deuterium labeling. Hydrogen and deuterium have vastly different neutron scattering cross-sections. This large contrast allows small-angle neutron scattering (SANS) to be used to study the conformation of polymer chains, phase separation in blends and copolymers, and the structure of self-assembled systems with high resolution. Quasielastic neutron scattering (QENS) can probe the motion of the deuterated segments, providing detailed information on chain dynamics, diffusion, and relaxation processes over various length and time scales.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state deuterium NMR (²H NMR) is another key technique. It provides detailed insights into the local dynamics and orientation of the C-D bonds within the labeled siloxane units. By analyzing the NMR lineshape and relaxation times, researchers can characterize segmental motions, chain reorientations, and the dynamics within different domains of a multiphase material. This information is crucial for understanding properties like viscoelasticity and the glass transition temperature. mdpi.com
Molecular Dynamics (MD) Simulations: Atomistic MD simulations are frequently used to model the structure and dynamics of polysiloxanes. rsc.orgnsf.gov Experimental data from deuterium-labeled materials provide critical validation for these computational models. By comparing simulation results with experimental data from techniques like neutron scattering or NMR, researchers can refine the force fields used in the simulations, leading to more accurate predictions of material behavior and a deeper understanding of the underlying molecular mechanisms that govern structure-property relationships. nsf.gov
The following table outlines the application of key analytical techniques to deuterated organosilicon materials.
| Analytical Technique | Information Obtained | Relevance to Structure-Property Relationships |
| Small-Angle Neutron Scattering (SANS) | Polymer chain conformation, phase morphology, domain spacing in block copolymers. | Elucidates how processing and composition affect the nanoscale structure, which dictates mechanical and thermal properties. |
| Quasielastic Neutron Scattering (QENS) | Diffusion coefficients, segmental relaxation times, localized motions. | Provides a direct link between molecular-level mobility and macroscopic properties like viscosity, elasticity, and gas permeability. |
| Solid-State Deuterium NMR (²H NMR) | Local segmental dynamics, chain orientation, identification of distinct mobility environments. | Helps to understand the molecular origins of the glass transition, the effect of fillers on chain mobility, and the dynamics of cross-linked networks. mdpi.com |
| Neutron Reflectometry | Structure of thin films and interfaces, interdiffusion across interfaces. | Characterizes the composition and width of interfaces in multilayer materials, which is critical for adhesion and coating performance. |
This table illustrates how deuterium labeling enables advanced analytical techniques to probe the structure and dynamics of organosilicon materials.
Vii. Environmental Fate and Transport Research of Deuterated Siloxanes Excluding Toxicological Aspects
Atmospheric Degradation Pathways and Mechanisms
Once released into the environment, the high vapor pressure and low water solubility of siloxanes cause them to preferentially partition into the atmosphere. atamanchemicals.com The primary atmospheric loss process for volatile methyl siloxanes (VMS) is through oxidation initiated by radicals, most notably the hydroxyl radical (OH). nih.govacs.org
The atmospheric lifetime of siloxanes is largely dictated by the rate at which they react with oxidants. The reaction of Hexamethyl-D18-disiloxane with chlorine atoms (Cl) and hydroxyl (OH) radicals serves as a proxy for understanding the atmospheric degradation of Hexamethyldisiloxane (B120664) (L2).
In laboratory chamber experiments, the oxidation of fully deuterated hexamethyldisiloxane (referred to as D18L2) has been initiated with Cl atoms to study the resulting products. noaa.govnih.govacs.orgresearchgate.net The use of the deuterated form helps in confirming the structure of oxidation products through mass spectrometry. colorado.edu For instance, the reaction of (CD₃)₃SiOSi(CD₃)₃ with Cl atoms has been studied to elucidate reaction mechanisms and product formation. colorado.edu
Kinetic studies on the non-deuterated analogue, tetramethylsilane (B1202638), show a reaction rate constant with OH radicals of (8.5 ± 0.9) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K, which translates to an estimated atmospheric lifetime of about 15 days. acs.org It is expected that the reaction kinetics of this compound would be similar, as deuteration typically has a minor effect on reaction rates in this context. The primary atmospheric degradation pathway is the abstraction of a hydrogen (or deuterium) atom by the OH radical, forming an alkyl radical which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (R₃SiCH₂O₂•). nih.gov
Table 1: Reaction Rate Constants for Siloxane Compounds with Atmospheric Oxidants
| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Atmospheric Lifetime |
|---|---|---|---|---|
| Tetramethylsilane | OH | (8.5 ± 0.9) × 10⁻¹³ | 298 ± 2 | ~15 days acs.org |
| Trimethylsilanol | OH | (7.2 ± 0.8) × 10⁻¹³ | 298 ± 2 | ~15 days acs.org |
| Dimethylsilanediol | OH | (8.1 ± 1.0) × 10⁻¹³ | 298 ± 2 | ~15 days acs.org |
Note: Data for this compound is not directly available but is inferred from related non-deuterated compounds. The lifetime is calculated based on a 12-hour average daytime OH radical concentration of 2 × 10⁶ molecules cm⁻³.
The use of this compound has been crucial for identifying the structure of oxidation products. noaa.gov When oxidized by Cl atoms, the major product ion observed was (C₆D₁₆O₃Si₂)H⁺. noaa.gov This result was critical in confirming that the product was a formate (B1220265) ester rather than a carboxylic acid, as a carboxylic acid would have produced a different mass signature. noaa.gov
Studies on cyclic volatile methyl siloxanes (cVMS), which share structural similarities, have identified several classes of oxidation products. noaa.govacs.org
Siloxanols : Formed by replacing a methyl group with a hydroxyl group (-OH). noaa.govacs.org
Formate Esters : Formed by replacing a methyl group with a formate ester group (-CH(O)H). noaa.govacs.org
Other Products : Hydroperoxides and alcohols have also been detected. noaa.govacs.org
Historically, siloxanol formation was thought to occur via the hydrolysis of formate esters on surfaces. noaa.govacs.org However, high-resolution time-series measurements show the simultaneous formation of both products, suggesting that siloxanol formation may occur through an independent, currently unknown mechanism. noaa.gov
The environmental fate of these first-generation oxidation products has been estimated using structure-activity relationships. These studies suggest that the products are not likely to significantly partition to organic or aqueous aerosol phases. researchgate.net This implies that the primary oxidation products of siloxanes, including deuterated variants, are also likely to be long-lived in the atmosphere, necessitating further monitoring to understand their environmental impact fully. researchgate.net
Table 2: Identified Oxidation Products from Deuterated Siloxane Experiments
| Precursor Compound | Oxidant | Major Product Ion Observed | Inferred Product Structure | Reference |
|---|
Environmental Partitioning and Transport Research
The distribution of siloxanes across different environmental media (air, water, soil, sediment) is governed by their physicochemical properties. cdc.govclu-in.org Hexamethyldisiloxane and its deuterated form are characterized by high vapor pressure and low water solubility, which strongly favors partitioning into the atmosphere. atamanchemicals.com
Environmental fate models, such as fugacity models, are used to predict this partitioning. mdpi.com
Level I Fugacity Models : For a substance like Hexamethyldisiloxane, these equilibrium models predict that nearly the entire compound mass will end up in the atmosphere. mdpi.com
More Complex Models (e.g., QWASI) : While still showing a strong preference for the atmosphere, these models can account for partitioning to other compartments like water and sediment, especially in areas with high discharge levels. mdpi.comnih.gov
The octanol-water partition coefficient (Kow) is a key parameter for predicting environmental distribution and bioaccumulation potential. cdc.govclu-in.org Chemicals with a high Kow tend to adsorb to organic matter in soil and sediment and have a higher potential to bioaccumulate. cdc.gov While specific experimental partitioning data for this compound are not widely available, its behavior is expected to mirror that of its non-deuterated counterpart, Hexamethyldisiloxane, which is known to be hydrophobic. clu-in.org This suggests a tendency to associate with organic carbon in soil and sediments, although its high volatility remains the dominant factor in its environmental transport, leading to long-range atmospheric distribution. atamanchemicals.comnih.gov
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | (CD₃)₃SiOSi(CD₃)₃, D18L2 |
| Hexamethyldisiloxane | L2 |
| Hydroxyl Radical | OH |
| Chlorine Atom | Cl |
| Tetramethylsilane | |
| Trimethylsilanol | |
| Dimethylsilanediol | |
| Octamethylcyclotetrasiloxane | D4 |
| 3-Methoxy-3-methyl-1-butanol | |
| Formate Ester | |
| Siloxanol | |
| Hydroperoxide | |
| Carboxylic Acid |
Viii. Future Research Directions and Emerging Academic Applications
Exploration of Novel Synthetic Routes for Diverse Deuterated Siloxane Architectures
The synthesis of deuterated siloxanes is a cornerstone for their application in further research. While traditional methods often rely on the hydrolysis of chlorosilane precursors with heavy water (D₂O), emerging research focuses on more efficient, scalable, and sustainable synthetic strategies. evitachem.comwikipedia.org
Future research is directed towards developing catalytic systems that can facilitate direct hydrogen/deuterium (B1214612) (H/D) exchange on pre-formed siloxane backbones. Recent advancements have shown the efficacy of iron-β-diketiminato complexes for the catalytic H/D exchange of various hydrosilanes and even tertiary siloxanes. acs.org This approach is highly attractive as it can be reversible and is dependent on the excess of deuterium gas (D₂) in the system, offering a potentially more atom-economical route than stoichiometric methods that generate significant waste. acs.org Investigations into precious metal catalysts, such as rhodium complexes, have also demonstrated near-complete H/D exchange for a range of silanes. acs.org
Beyond catalytic exchange, novel synthetic routes using alternative precursors to organochlorosilanes, such as organotrialkoxysilanes, are being explored. researchgate.net These methods aim to reduce the production of corrosive byproducts like hydrogen chloride and minimize the use of organic solvents, aligning with the principles of green chemistry. researchgate.net The development of these new pathways is crucial for producing a wider variety of deuterated siloxane architectures, including complex branched and cyclic structures, which are valuable as building blocks for advanced materials. google.comnii.ac.jp The synthesis of deuterated silanes is recognized as a critical area of research for their wide-ranging applications in materials science and as isotopic labeling reagents. acs.org
Integration of Deuterated Siloxanes in Cutting-Edge Catalytic Systems for Mechanistic Elucidation
Deuterated compounds are invaluable tools for elucidating the mechanisms of complex chemical reactions. unam.mx In the realm of organometallic catalysis, isotopically labeled siloxanes like Hexamethyl-D18-disiloxane serve as powerful mechanistic probes, particularly in reactions such as hydrosilylation, where a silicon-hydride bond is added across an unsaturated bond. acs.org
By strategically replacing hydrogen with deuterium, researchers can track the movement of atoms throughout a catalytic cycle. Deuterium-labeling experiments have been instrumental in distinguishing between proposed reaction pathways. For example, in nickel-catalyzed hydrosilylation, labeling studies support a mechanism involving a metal-hydride intermediate. acs.org Similarly, mechanistic studies of iron-catalyzed H/D exchange in silanes suggest that a monomeric iron-deuteride species is the active catalyst responsible for the exchange. acs.orgresearchgate.net These studies often involve monitoring the reaction using techniques like NMR spectroscopy to observe the incorporation of deuterium into the reactants and products over time. acs.org
The insights gained from these mechanistic studies are critical for catalyst design and optimization. Understanding the nature of the key catalytic intermediates and the turnover-limiting steps allows for the rational modification of catalyst structures to enhance activity and selectivity. acs.orguoregon.edu
| Catalyst Metal | Reaction Type | Mechanistic Insight from Deuterium Labeling | Proposed Active Species |
|---|---|---|---|
| Iron (Fe) | H/D Exchange | Revealed reversibility of the reaction and supported a monomeric active species. acs.org | Iron-deuteride/hydride acs.orgresearchgate.net |
| Nickel (Ni) | Alkene Hydrosilylation | Supported a metal-hydride pathway distinct from other mechanisms. acs.org | (α-Diimine)NiH acs.org |
| Cobalt (Co) | Hydrosilylation | Demonstrated the in-situ generation of a Co-H species during the reaction. researchgate.net | Co-H Species researchgate.net |
Harnessing Isotope Effects for Rational Design and Optimization of Chemical Processes
When a hydrogen atom is replaced by a deuterium atom, the change in mass affects the vibrational frequency of the chemical bond. libretexts.org The heavier C-D bond has a lower vibrational frequency and consequently a lower zero-point energy compared to a C-H bond. unam.mx This difference in zero-point energy means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for processes where this bond cleavage is part of the rate-determining step. libretexts.org This phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.org
The KIE is a powerful tool for understanding reaction mechanisms and can be harnessed to optimize chemical processes. libretexts.orgacs.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step, with kH/kD ratios typically ranging from 1 to 8. libretexts.org Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken and are generally much smaller. unam.mxwikipedia.org
These effects can be exploited in practical applications. For instance, subtle differences in the physical properties of deuterated and non-deuterated compounds, such as lipophilicity, can lead to separation during chromatography. oup.com This isotope effect, whether normal or inverse, can be used to refine separation techniques for complex mixtures. oup.com In drug development, selective deuteration of molecules at metabolically vulnerable sites can slow down their breakdown, improving their pharmacokinetic profiles. isowater.com The rational design of processes, from synthesis to purification, can be enhanced by a fundamental understanding of the isotope effects at play.
| Property | Hydrogen-Containing Bond (e.g., C-H) | Deuterium-Containing Bond (e.g., C-D) | Consequence |
|---|---|---|---|
| Mass | Lighter libretexts.org | Heavier (approx. double) libretexts.orgwikipedia.org | Pronounced isotopic rate changes. wikipedia.org |
| Vibrational Frequency | Higher unam.mx | Lower unam.mx | Affects bond strength and reactivity. |
| Zero-Point Energy (ZPE) | Higher libretexts.org | Lower libretexts.org | Foundation of the kinetic isotope effect. libretexts.org |
| Bond Dissociation Energy | Lower libretexts.org | Higher libretexts.org | Slower reaction rate for D-compound if bond is broken in rate-determining step. unam.mx |
Expanding Applications in Quantum Technologies and Advanced Materials Characterization Techniques
The influence of deuteration extends beyond reaction kinetics into the realms of materials science and quantum technologies. The mass difference between hydrogen and deuterium can lead to significant changes in the properties of materials by altering vibrational modes and influencing quantum phenomena. rsc.org
In materials science, deuteration is a sophisticated technique for tuning and optimizing the electrical, magnetic, and optical properties of materials. rsc.org For example, replacing hydrogen with deuterium in certain ferroelectric materials can substantially increase the phase transition temperature (Curie temperature), thereby stabilizing the useful ferroelectric phase. rsc.org In the field of organic light-emitting diodes (OLEDs), deuteration can reduce non-radiative decay pathways, leading to a significant enhancement in the external quantum efficiency and operational lifetime of the devices. rsc.org This effect is attributed to the lower vibrational energy of deuterium atoms, which minimizes energy loss. rsc.org The improved lifecycle of semiconductors and fiber-optic cables has also been linked to deuteration. isowater.com
The unique quantum properties of deuterium are also being harnessed. At very low temperatures, materials with precisely defined pore structures can act as "quantum sieves." mpg.de Certain metal-organic frameworks (MOFs) have been shown to preferentially adsorb deuterium over hydrogen due to differences in their zero-point energies, enabling efficient isotope separation based on a pure quantum effect. mpg.de Furthermore, because deuterium has a greater mass and lower zero-point energy, its ability to participate in quantum tunneling is reduced compared to hydrogen. rsc.org This modulation of a fundamental quantum behavior can be used to control proton/deuteron transfer processes in materials. rsc.org In advanced materials characterization, isotopically labeled siloxanes serve as crucial standards and probes in techniques like solid-state NMR and mass spectrometry to elucidate complex structures and surface interactions. isotope.comcapes.gov.brnih.gov
| Application Area | Effect of Deuteration | Resulting Property Enhancement |
|---|---|---|
| Ferroelectric Materials (e.g., KDP) | Alters hydrogen bond geometry and dynamics. rsc.org | Increases Curie temperature, stabilizing the ferroelectric phase. rsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Reduces non-radiative transitions by lowering vibrational modes. rsc.org | Increases external quantum efficiency and operational lifetime. rsc.org |
| Quantum Sieving (with MOFs) | Lower zero-point energy leads to preferential adsorption at low temperatures. mpg.de | Enables efficient separation of D₂ from H₂. mpg.de |
| Semiconductors & Microchips | Prevents deterioration from chemical erosion. isowater.com | Significantly improves the operational lifecycle. isowater.com |
| Quantum Tunneling Control | Reduces tunneling probability due to greater mass and lower ZPE. rsc.org | Allows for tuning of proton/deuteron transfer processes. rsc.org |
Q & A
Q. How is Hexamethyl-D18-disiloxane synthesized, and what analytical methods are critical for verifying its isotopic purity?
- Methodological Answer : Synthesis involves replacing hydrogen atoms in hexamethyldisiloxane with deuterium via reactions with deuterated reagents (e.g., D₂O or deuterated methyl groups). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H NMR) to confirm deuterium incorporation and isotopic purity. Mass spectrometry (MS) can further validate molecular weight (180.49 g/mol) and isotopic distribution .
Q. What protocols are recommended for preparing stock solutions of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS)?
- Methodological Answer : Use anhydrous solvents (e.g., hexane or toluene) under inert conditions (argon/glovebox) to prevent contamination. Precisely weigh the compound using microbalances (±0.01 mg) and dilute to target concentrations (e.g., 1–100 ppm). Validate solution stability by comparing retention times and signal intensities over time against non-deuterated analogs .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in sealed, amber glass vials under inert gas (nitrogen/argon) at temperatures below 25°C. Avoid exposure to moisture, heat, and oxidizing agents. Use local exhaust ventilation during handling to minimize inhalation risks, and ensure compatibility with fluoropolymer-lined caps to prevent leaching .
Advanced Research Questions
Q. How can researchers design experiments using this compound as an isotopic tracer in environmental fate studies?
- Methodological Answer : Employ a "spike-and-recovery" approach: introduce known quantities into environmental matrices (e.g., water, soil) and track recovery rates via GC-MS. Include controls with non-deuterated analogs to assess matrix interference. Optimize extraction methods (e.g., solid-phase microextraction) to account for volatility differences due to deuterium substitution .
Q. What strategies resolve data contradictions arising from batch-to-batch variability in isotopic purity?
- Methodological Answer : Pre-screen batches using high-resolution MS or ²H NMR to confirm ≥99 atom% D purity (as specified in commercial standards). Cross-validate results with independent quantification methods (e.g., isotope dilution assays) and include batch-specific calibration curves in experiments .
Q. What are the key challenges in quantifying siloxanes in environmental samples using this compound as an internal standard?
- Methodological Answer : Matrix effects (e.g., co-eluting compounds in wastewater) may suppress ionization in MS. Mitigate this by using matrix-matched calibration standards and post-column infusion to detect ion suppression. Note that Australia lacks proficiency testing programs for siloxanes, necessitating in-house method validation .
Q. How does deuterium substitution in this compound influence partitioning behavior in phase-distribution studies?
- Methodological Answer : Deuterium increases molecular weight and reduces volatility compared to non-deuterated analogs. Measure partition coefficients (e.g., air-water, octanol-water) using headspace GC or shake-flask methods. Adjust thermodynamic models (e.g., UNIFAC) to account for isotopic effects on intermolecular forces .
Q. How can researchers validate analytical methods for siloxanes in the absence of matrix reference materials?
- Methodological Answer : Develop in-house reference materials by spiking environmental samples with this compound and quantifying recovery rates. Collaborate with inter-laboratory studies to assess reproducibility. Cross-reference data with non-isotopic methods (e.g., Fourier-transform infrared spectroscopy) for orthogonal validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
